molecular formula C19H19N3O4S2 B2518624 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 886920-19-0

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2518624
CAS No.: 886920-19-0
M. Wt: 417.5
InChI Key: JYSUQARUIQULSG-UHFFFAOYSA-N
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Description

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound with significant interest in scientific research due to its unique chemical structure and potential applications across various fields. Its structure incorporates functional groups such as a methylthio group, an oxadiazole ring, and a tosyl-propanamide moiety, giving it a distinctive set of chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves the following steps:

  • Formation of the oxadiazole ring: : This step usually involves the cyclization of a precursor compound containing a carboxylic acid and a hydrazide group under dehydrating conditions.

  • Introduction of the methylthio group: : The methylthio group can be introduced via nucleophilic substitution using a methylthiol reagent.

  • Attachment of the tosyl-propanamide moiety: : The tosyl group is generally introduced through a tosyl chloride reagent in the presence of a base, followed by amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow processes, ensuring tight control over reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring can enhance reproducibility and efficiency.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, which can be converted to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions may target the oxadiazole ring or the nitro groups if present.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon, lithium aluminum hydride.

  • Substitution: : Halogenation using bromine, nucleophiles like amines or thiols for substitution at the oxadiazole.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Reduced forms of the oxadiazole or aromatic ring.

  • Substitution: : Halo-derivatives or substituted oxadiazole compounds.

Scientific Research Applications

The compound has a wide range of applications in different fields:

Chemistry

  • Catalysis: : Potential use as a ligand in catalytic cycles.

  • Synthetic intermediate: : Used in the synthesis of more complex molecules.

Biology

  • Bioactive molecule: : Could serve as a scaffold for developing drugs targeting specific biological pathways.

Medicine

  • Therapeutic potential: : Research into its potential as an anticancer, antibacterial, or antiviral agent.

Industry

  • Material science: : Possible applications in the development of novel materials with specific properties.

Mechanism of Action

The exact mechanism of action can vary depending on its application:

  • Molecular Targets and Pathways: : In medicinal chemistry, it might target enzymes or receptors involved in disease pathways, inhibiting their activity or modulating their function.

  • Chemical Mechanism: : In catalytic processes, it could act as a ligand, coordinating to a metal center and facilitating chemical transformations.

Similar Compounds

  • N-(4-phenyl-1,3,4-oxadiazol-2-yl)acetamide

  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Comparison

  • Structural Uniqueness: : The presence of a methylthio group and a tosyl-propanamide moiety distinguishes it from other similar compounds, potentially imparting different chemical reactivity and biological activity.

  • Chemical Reactivity: : Variations in substituents lead to differences in reactivity, making this compound unique for certain reactions and applications.

This overview should give you a thorough understanding of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, from its synthesis to its applications and mechanisms of action. Dive into the specifics, and you'll uncover even more about its fascinating properties and potentials!

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-3-9-16(10-4-13)28(24,25)12-11-17(23)20-19-22-21-18(26-19)14-5-7-15(27-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSUQARUIQULSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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